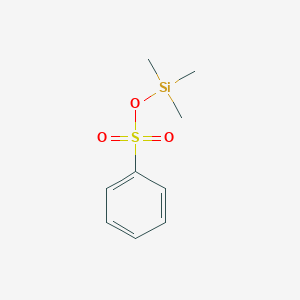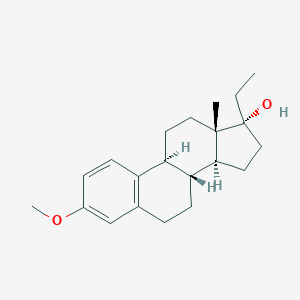
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- is a synthetic hormone, also known as tibolone, which is used for hormone replacement therapy in postmenopausal women. It has been found to have a unique profile of estrogenic, progestogenic, and androgenic effects, making it a useful therapeutic agent for the treatment of various conditions, such as osteoporosis, hot flashes, and vaginal atrophy.
Mechanism Of Action
Tibolone acts as a tissue-specific modulator of estrogen receptors, with agonistic effects in bone, brain, and vagina, and antagonistic effects in breast and endometrial tissue. It also has progestogenic and androgenic effects, which contribute to its overall profile of activity.
Biochemical And Physiological Effects
Tibolone has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. It also improves vaginal atrophy and sexual function, reduces the frequency and severity of hot flashes, and has beneficial effects on cognitive function and mood.
Advantages And Limitations For Lab Experiments
Tibolone has several advantages as a research tool, including its unique profile of activity and its tissue-specific effects. However, its complex synthesis and potential for side effects must be taken into account when designing experiments.
Future Directions
Future research on 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- may focus on its potential as a therapeutic agent for other conditions, such as cardiovascular disease and breast cancer. Additionally, further studies may investigate the mechanisms underlying its tissue-specific effects and its potential for use in combination with other therapies.
Synthesis Methods
The synthesis of 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- involves several steps, including the cyclization of a steroidal intermediate, followed by oxidation and methylation. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
Tibolone has been extensively studied for its therapeutic potential in postmenopausal women. It has been found to be effective in reducing the risk of osteoporotic fractures, improving sexual function, and reducing the frequency and severity of hot flashes. Additionally, 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- has been shown to have beneficial effects on cognitive function and mood.
properties
CAS RN |
17550-02-6 |
|---|---|
Product Name |
19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21-/m1/s1 |
InChI Key |
NVYBDSYHTNOJSQ-CRSSMBPESA-N |
Isomeric SMILES |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



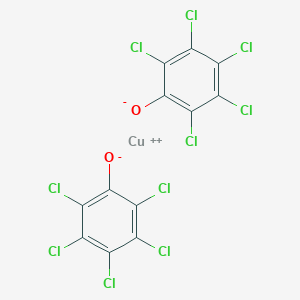
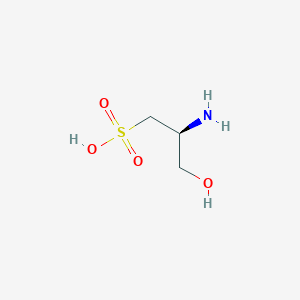
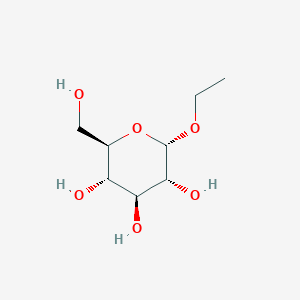
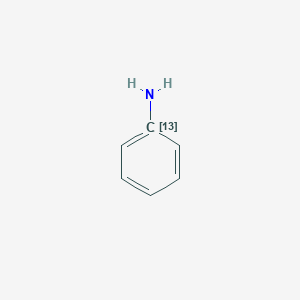
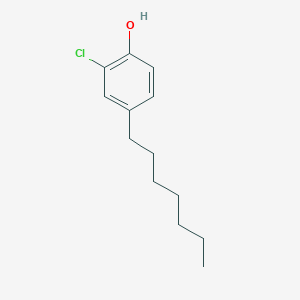
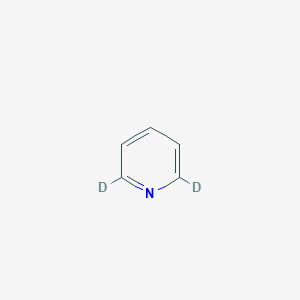
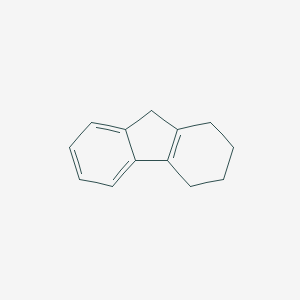
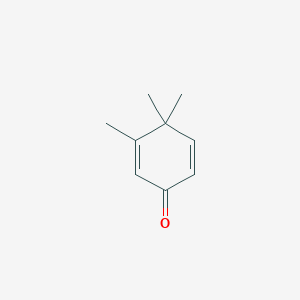
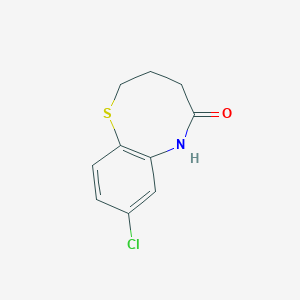
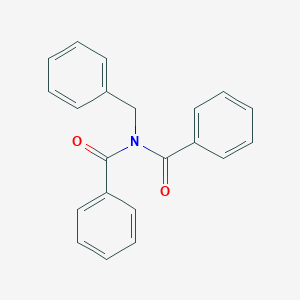
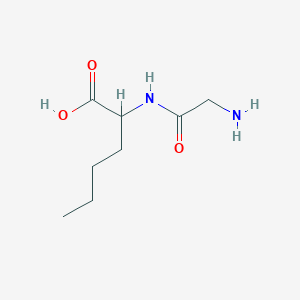
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
